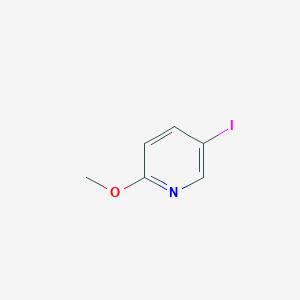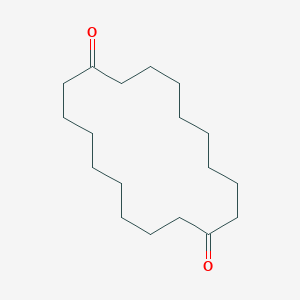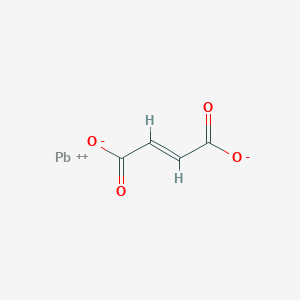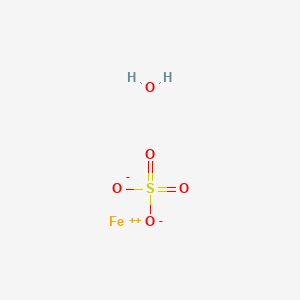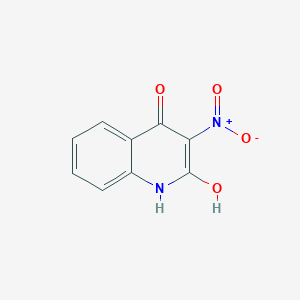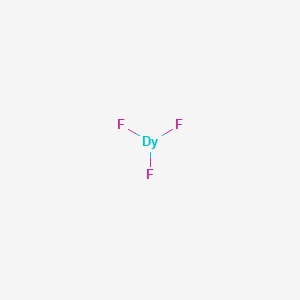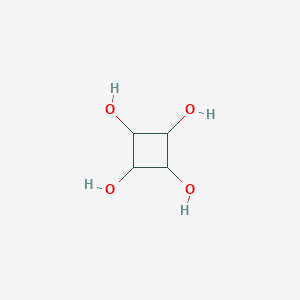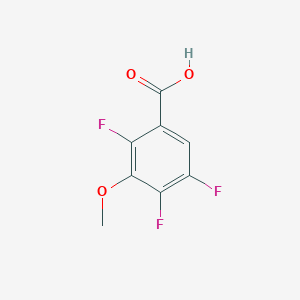![molecular formula C16H24O10 B078291 [(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate CAS No. 15086-09-6](/img/structure/B78291.png)
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate, commonly known as THA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THA belongs to the class of acetylcholinesterase inhibitors, which are known for their ability to enhance cholinergic neurotransmission in the brain.
Mechanism Of Action
THA acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes, including learning and memory. By inhibiting the breakdown of acetylcholine, THA enhances cholinergic neurotransmission in the brain, which can improve cognitive function and memory.
Biochemical And Physiological Effects
THA has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. THA has also been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from oxidative stress and inflammation. THA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using THA in lab experiments is that it is a well-characterized compound that has been extensively studied for its potential therapeutic applications. THA is also relatively easy to synthesize and purify. One limitation of using THA in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain.
Future Directions
There are several future directions for research on THA. One direction is to investigate the potential therapeutic applications of THA in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to investigate the potential synergistic effects of THA with other compounds, such as omega-3 fatty acids and curcumin. Finally, future research could focus on developing new and improved methods for synthesizing and purifying THA.
Synthesis Methods
THA can be synthesized using a variety of methods, including the reaction of 3,4,5,6-tetrahydroxyhexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4,5,6-tetrahydroxyhexyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure THA.
Scientific Research Applications
THA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. THA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.
properties
CAS RN |
15086-09-6 |
|---|---|
Product Name |
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate |
Molecular Formula |
C16H24O10 |
Molecular Weight |
376.36 g/mol |
IUPAC Name |
[(3R,4S,5R)-3,4,5,6-tetraacetyloxyhexyl] acetate |
InChI |
InChI=1S/C16H24O10/c1-9(17)22-7-6-14(24-11(3)19)16(26-13(5)21)15(25-12(4)20)8-23-10(2)18/h14-16H,6-8H2,1-5H3/t14-,15-,16+/m1/s1 |
InChI Key |
WXCAGOPORGCRJM-OAGGEKHMSA-N |
Isomeric SMILES |
CC(=O)OCC[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
synonyms |
2-Deoxy-D-glucitol 1,3,4,5,6-pentaacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



